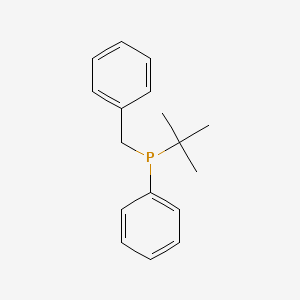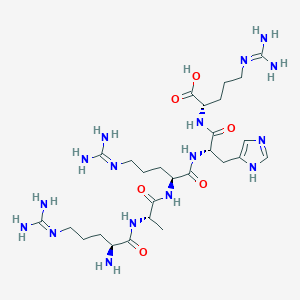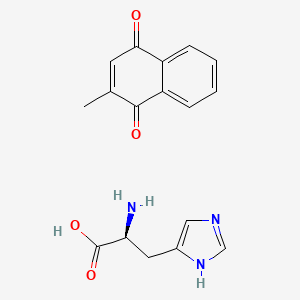
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- is an organophosphorus compound with the molecular formula C14H23P. This compound is characterized by the presence of a phosphine group bonded to a phenyl group, a tert-butyl group, and a benzyl group. It is a colorless liquid that is sensitive to air and moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with tert-butylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine compound. The reaction can be represented as follows:
PhMgBr+(t-Bu)P→Ph(t-Bu)P
Another method involves the reaction of phenylphosphine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphine compound.
Industrial Production Methods
Industrial production of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine hydrides
Substitution: Various substituted phosphines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and catalytic systems, where the phosphine ligand modulates the reactivity and selectivity of the metal.
Vergleich Mit ähnlichen Verbindungen
Phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1,1-dimethylethyl)phenyl-: This compound has two tert-butyl groups instead of one, making it more sterically hindered and less reactive.
Dimethylphenylphosphine: This compound has two methyl groups instead of a tert-butyl and a benzyl group, making it less bulky and more reactive.
Triphenylphosphine: This compound has three phenyl groups, making it more electron-rich and a stronger ligand.
The uniqueness of phosphine, (1,1-dimethylethyl)phenyl(phenylmethyl)- lies in its balanced steric and electronic properties, making it a versatile ligand in various chemical reactions.
Eigenschaften
CAS-Nummer |
881407-43-8 |
|---|---|
Molekularformel |
C17H21P |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
benzyl-tert-butyl-phenylphosphane |
InChI |
InChI=1S/C17H21P/c1-17(2,3)18(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
DDJUJUDVXGSWQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)





![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)


amino}methyl)phenol](/img/structure/B12602940.png)

![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)

